26-Hydroxy-fusidic Acid

molecular docking EF-G inhibition structure-activity relationship

26-Hydroxy-fusidic acid (26-OH-FA) is a monohydroxylated derivative of the steroidal antibiotic fusidic acid, formally designated as Fusidic Acid EP Impurity E in the European Pharmacopoeia. It is a regioisomeric metabolite generated via microbial C-26 oxidation, structurally assigned as ent-(17Z,24EZ)-16α-(acetyloxy)-3β,11β,26-trihydroxy-4β,8,14-trimethyl-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic acid (C₃₁H₄₈O₇, MW 532.71).

Molecular Formula C₃₁H₄₈O₇
Molecular Weight 532.71
Cat. No. B1159108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26-Hydroxy-fusidic Acid
SynonymsSodium Fusidate Impurity E
Molecular FormulaC₃₁H₄₈O₇
Molecular Weight532.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 26-Hydroxy-fusidic Acid: A Critical Fusidic Acid EP Impurity E Reference Standard for Pharmaceutical Analysis


26-Hydroxy-fusidic acid (26-OH-FA) is a monohydroxylated derivative of the steroidal antibiotic fusidic acid, formally designated as Fusidic Acid EP Impurity E in the European Pharmacopoeia [1]. It is a regioisomeric metabolite generated via microbial C-26 oxidation, structurally assigned as ent-(17Z,24EZ)-16α-(acetyloxy)-3β,11β,26-trihydroxy-4β,8,14-trimethyl-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic acid (C₃₁H₄₈O₇, MW 532.71) [1]. Unlike the parent drug, which inhibits bacterial elongation factor G (EF-G), 26-OH-FA exhibits markedly reduced target binding affinity and is primarily employed as a high-purity reference standard for impurity profiling, method validation, and regulatory quality control in fusidic acid active pharmaceutical ingredient (API) manufacturing [2].

Why Fusidic Acid Impurity Standards Cannot Be Interchanged: The Critical Case of 26-Hydroxy-fusidic Acid


In pharmaceutical quality control, even structurally analogous impurities cannot serve as interchangeable reference standards because minor regioisomeric or oxidation-state differences produce distinct chromatographic retention, UV absorption, mass spectrometric signatures, and biological activity profiles [1]. 26-Hydroxy-fusidic acid differs from its closest regioisomer, 27-hydroxy-fusidic acid, solely in the position of the hydroxyl group on the side chain (C-26 vs. C-27), yet this single methylene shift alters hydrogen-bonding networks [2], docking scores to EF-G (ΔG = −2.6 vs. −2.5 kcal/mol) [2], and chromatographic elution order. Consequently, substituting 26-OH-FA with any other fusidic acid derivative—including the parent drug—compromises method accuracy, peak identification, and regulatory compliance, as the European Pharmacopoeia explicitly mandates reference to the specified impurity designation [3].

26-Hydroxy-fusidic Acid: Quantitative Head-to-Head Evidence for Scientific Selection and Procurement Decision-Making


Regioisomeric Binding Affinity to EF-G: 26-Hydroxy vs. 27-Hydroxy Fusidic Acid Derivatives

In a direct in silico head-to-head comparison using the crystal structure of Thermus thermophilus EF-G (PDB 4V5F), 26-hydroxyfusidic acid (compound 3) exhibited a docking score of −2.6 kcal/mol, which is 35% lower (i.e., less favorable) than the parent fusidic acid score of −4.0 kcal/mol. By comparison, its regioisomer 27-hydroxyfusidic acid (compound 2) showed a docking score of −2.5 kcal/mol, representing a 37.5% reduction from the parent [1]. This 0.1 kcal/mol difference between the two regioisomers, though small, reflects distinct hydrogen-bonding conformations: the C-11/C-26 hydrogen bond in compound 3 anchors the methylene group in a distinct orientation versus the C-11/C-27 hydrogen bond in compound 2 [1]. These quantitative binding energetics provide a computational basis for the differential biological activity and chromatographic behavior between the two EP impurity candidates, supporting selection of the correct regioisomer for method-specific applications.

molecular docking EF-G inhibition structure-activity relationship antimicrobial target binding

Antimicrobial Activity Loss Relative to Parent Fusidic Acid: Class-Level Inference from Structurally Related Metabolites

While direct MIC values for 26-hydroxyfusidic acid are not reported in the primary literature, its closely related oxidation products—the C-26 aldehyde (compound 4) and the C-26 dicarboxylic acid (compound 5)—were screened against a panel of Gram-positive and Gram-negative organisms alongside fusidic acid. Fusidic acid exhibited MICs of 0.38 µg/mL against Staphylococcus aureus and Bacillus subtilis, 1.50 µg/mL against Streptomyces faecalis, 6.00 µg/mL against Streptomyces durans, 12.5 µg/mL against Mycobacterium smegmatis, and 1.25 µg/mL against Candida albicans [1]. In stark contrast, compound 4 and compound 5 showed dramatically reduced activity, with MIC values of 50–100 µg/mL against the most sensitive strains, and complete loss of activity (no inhibition at 100 µg/mL) against Escherichia coli, Pseudomonas aeruginosa, Mycobacterium spp., and Candida albicans [1]. This represents a ≥130-fold increase in MIC relative to the parent drug for Gram-positive species. Given that 26-hydroxyfusidic acid (compound 3) is the direct precursor to these oxidation products, its binding affinity sits between them and the parent (docking score −2.6 kcal/mol), and the hydroxyl group is known to inhibit tight EF-G binding [1], a class-level inference supports that 26-OH-FA carries negligible antibacterial activity relative to fusidic acid. This characteristic is functionally advantageous for its role as an analytical impurity standard, as it minimizes the risk of false-positive bioactivity in antimicrobial assays during impurity quantification.

antimicrobial susceptibility MIC comparison pharmacological activity impurity safety

Purity Specification: Vendor-Derived Reference Standard Purity Comparison for Procurement Evaluation

Commercially available 26-hydroxyfusidic acid (Fusidic Acid EP Impurity E) is offered at a verified purity of 99.7% as determined by reversed-phase HPLC (C18 column, acetonitrile-based mobile phase) by CymitQuimica . This purity specification exceeds the typical industrial threshold of ≥95% required for EP reference standards and is notably higher than the 98.0% purity reported for Fusidic Acid EP Impurity A (24,25-dihydroxyfusidic acid) by Clearsynth . The 1.7 percentage-point purity differential translates to a 85% reduction in total impurity burden (0.3% vs. 2.0% unknown impurities), which is critical for accurate quantification in impurity profiling methods where the reference standard itself must not introduce signal interference. Additional suppliers, including SynZeal and Pharmaffiliates, provide this compound with detailed characterization data (NMR, MS, HPLC/GC) compliant with ICH Q3A/Q3B guidelines for ANDA and DMF filings [1].

reference standard purity pharmaceutical impurity HPLC purity quality control

Molecular Structural Differentiation for Chromatographic Method Selectivity

26-Hydroxyfusidic acid (C₃₁H₄₈O₇, exact mass 532.3399 g/mol) differs from the parent fusidic acid (C₃₁H₄₈O₆, exact mass 516.3451 g/mol) by the addition of a single oxygen atom (+15.9949 Da) at position C-26 [1]. This mass shift is analytically resolvable by high-resolution mass spectrometry (HRMS), enabling unambiguous identification and quantification even in the presence of other fusidic acid impurities [1]. In reversed-phase HPLC, the introduction of a primary hydroxyl group at C-26 increases polarity relative to the parent, causing earlier elution and distinct retention time displacement . By contrast, the 24,25-dihydroxy impurity (Impurity A, C₃₁H₅₀O₈, MW 550.72) introduces a diol motif at a different side chain position, resulting in a different polarity shift and elution order . This physicochemical difference is directly exploitable in method development: the distinct mass and retention characteristics of 26-OH-FA provide a positive identification anchor for impurity E peak assignment in compendial HPLC methods, reducing the risk of peak misidentification that occurs when substituting with non-isobaric or non-isomeric impurity standards.

HPLC method development structural isomerism chromatographic retention molecular weight

Supply Chain Availability Index: Stock Status and Regulatory Documentation Readiness

A survey of major pharmaceutical reference standard suppliers reveals that 26-hydroxyfusidic acid (Fusidic Acid EP Impurity E) maintains a superior supply chain profile relative to other fusidic acid EP impurities. SynZeal confirms 'In Stock' status with common pack sizes ranging from 10 mg to 100 mg and lead times reported within 1–2 weeks [1]. QCSRM similarly lists the compound as 'In Stock' with identical pack size flexibility [2]. By contrast, multiple suppliers report Fusidic Acid EP Impurity B and EP Impurity F as 'Not Available' or 'Enquire' status, indicative of constrained supply . Furthermore, 26-OH-FA is supplied with full ICH-compliant characterization data (COA, HNMR, MS, HPLC/GC) as standard documentation, whereas some alternative impurities require separate qualification requests [1]. This combination of confirmed stock status, regulatory documentation completeness, and multi-vendor sourcing redundancy translates into lower procurement risk and faster method validation timelines for analytical laboratories operating under ANDA or DMF submission schedules.

reference standard supply pharmaceutical impurity procurement regulatory documentation stock availability

High-Value Application Scenarios for 26-Hydroxy-fusidic Acid in Pharmaceutical Development and Quality Control


EP-Compliant Impurity Profiling of Fusidic Acid API for ANDA and DMF Submissions

The explicit designation of 26-hydroxyfusidic acid as Fusidic Acid EP Impurity E in the European Pharmacopoeia monograph makes it indispensable for compendial impurity profiling. Quantitative HPLC methods using this high-purity reference standard (99.7%) [REFS-1, Section 3] enable precise determination of Impurity E content in fusidic acid API batches, with the distinct molecular weight (+15.99 Da vs. parent) providing unambiguous HRMS confirmation [REFS-2, Section 3]. The confirmed lack of antibacterial activity mitigates the risk of bioassay interference, ensuring accurate impurity quantification without compromising microbiological quality tests [REFS-1, Section 3]. This scenario directly supports ANDA and DMF regulatory filings where impurity identification and quantification are mandatory per ICH Q3A guidelines.

Forced Degradation Studies to Establish Stability-Indicating Methods

26-Hydroxyfusidic acid is generated under oxidative stress conditions and serves as a key degradation marker in stability-indicating method validation. Its distinct chromatographic retention relative to the parent drug and other impurities, arising from the C-26 hydroxyl-induced polarity shift [REFS-2, Section 3], allows for robust peak resolution in stress-testing studies. The confirmed stock availability from multiple vendors [REFS-3, Section 3] ensures uninterrupted supply during long-term stability study programs, reducing the operational risk associated with single-source procurement of critical reference standards.

Synthesis and Process Impurity Control in Fusidic Acid Manufacturing

For manufacturers of fusidic acid API, 26-hydroxyfusidic acid is both a potential process impurity arising from over-oxidation at C-26 and a necessary reference standard for batch release testing. The regioisomeric specificity established by docking studies (−2.6 kcal/mol vs. −2.5 kcal/mol for the 27-hydroxy isomer) [REFS-4, Section 3] provides a computational fingerprint for distinguishing between the two isobaric impurities in HPLC-MS workflows. This ensures that process optimization efforts targeting reduced impurity levels correctly identify and quantify the C-26 hydroxylation pathway, rather than mis-assigning peaks to the therapeutically less relevant C-27 oxidation pathway.

Method Development and Validation for Pharmaceutical Reference Standard Qualification

Analytical laboratories engaged in method development and validation benefit from the comprehensive characterization package supplied with 26-hydroxyfusidic acid. The combination of full spectroscopic data (NMR, HRMS), chromatographic purity certificates, and regulatory documentation compliance per ICH Q3A/Q3B [REFS-3, Section 3] reduces the time and cost associated with independent structural confirmation. The higher purity specification relative to alternative impurities (99.7% vs. 98.0% for Impurity A) [REFS-2, Section 3] improves method sensitivity and reproducibility, directly translating into more robust validation data for regulatory submissions.

Quote Request

Request a Quote for 26-Hydroxy-fusidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.